

# CAS number and IUPAC name for 2,3-Dimethyl-3-octene

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## Compound of Interest

Compound Name: 2,3-Dimethyl-3-octene

Cat. No.: B13438869

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## Technical Guide: 2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3-Dimethyl-3-octene**, including its chemical identifiers, physicochemical properties, potential synthetic routes, and relevant data for research and development applications.

## Chemical Identification

**2,3-Dimethyl-3-octene** is an unsaturated hydrocarbon with the molecular formula  $C_{10}H_{20}$ . It exists as two geometric isomers, (E) and (Z), due to the substitution pattern around the carbon-carbon double bond.

- IUPAC Name: (3E)-2,3-dimethyloct-3-ene and (3Z)-2,3-dimethyloct-3-ene[1][2]
- CAS Number: 137156-20-8 (for the unspecified isomer)[1]
- Molecular Formula:  $C_{10}H_{20}$ [1][2]
- Synonyms: 2,3-dimethyloct-3-ene[1]

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2,3-Dimethyl-3-octene**. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Weight	140.27 g/mol	[1][2]
Exact Mass	140.156500638 Da	[1][2]
XLogP3-AA (LogP)	4.6	[1][2]
Hydrogen Bond Donor Count	0	[1][2]
Hydrogen Bond Acceptor Count	0	[1][2]
Rotatable Bond Count	4	[1][2]
Topological Polar Surface Area	0 Å <sup>2</sup>	[1][2]
Heavy Atom Count	10	[1][2]
Complexity	98.6	[1][2]

## Synthesis and Experimental Protocols

The synthesis of **2,3-Dimethyl-3-octene** can be approached through several established organometallic reactions. Below are detailed hypothetical protocols for the synthesis of the (E) and (Z) isomers, based on the principles of the Wittig and Grignard reactions.

### Synthesis of (Z)-2,3-Dimethyl-3-octene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds. To achieve the Z-selectivity for a non-stabilized ylide, specific reaction conditions are employed.

Experimental Protocol:

- Preparation of the Phosphonium Ylide:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.1 eq) and anhydrous diethyl ether.
- Cool the solution to 0°C in an ice bath.
- Slowly add 2-bromopropane (1.0 eq) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours, during which a white precipitate of the phosphonium salt will form.
- Filter the salt, wash with cold diethyl ether, and dry under vacuum.
- To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78°C (dry ice/acetone bath), add a strong base such as n-butyllithium (1.0 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.
- Reaction with the Ketone:
  - To the ylide solution at -78°C, add a solution of 2-hexanone (1.0 eq) in anhydrous THF dropwise.
  - Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature and stir for an additional 12 hours.
- Work-up and Purification:
  - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  - Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate the solution under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield **(Z)-2,3-Dimethyl-3-octene**.

## Synthesis of (E)-2,3-Dimethyl-3-octene via Grignard Reaction and Dehydration

A Grignard reaction followed by acid-catalyzed dehydration can be employed to synthesize the more thermodynamically stable (E)-alkene.

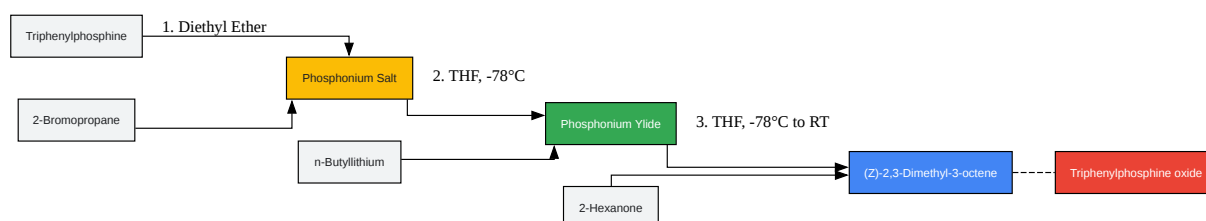
### Experimental Protocol:

- Preparation of the Grignard Reagent:
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq).
  - Add a small crystal of iodine to initiate the reaction.
  - Slowly add a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether to the magnesium turnings to form the Grignard reagent, isopropylmagnesium bromide.
- Reaction with the Ketone:
  - Cool the Grignard reagent to 0°C in an ice bath.
  - Add a solution of 2-hexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Work-up and Dehydration:
  - Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride.
  - Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol.

- To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) and heat to reflux. The dehydration reaction will proceed to form a mixture of alkenes.
- Purification:
  - Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
  - Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
  - Filter and purify by fractional distillation to isolate (E)-2,3-Dimethyl-3-octene, the major product.

## Visualizations

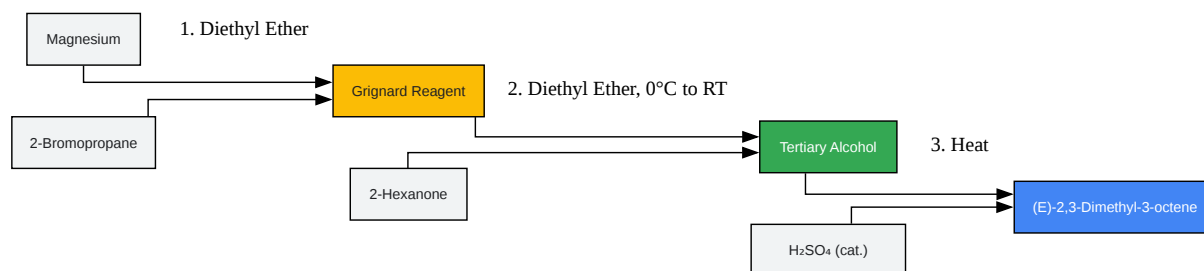
### Synthetic Workflow for (Z)-2,3-Dimethyl-3-octene



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Caption: Workflow for the Wittig synthesis of (Z)-2,3-Dimethyl-3-octene.

### Synthetic Workflow for (E)-2,3-Dimethyl-3-octene



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Caption: Workflow for the Grignard synthesis of (E)-**2,3-Dimethyl-3-octene**.

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## References

- 1. 2,3-Dimethyl-3-octene | C<sub>10</sub>H<sub>20</sub> | CID 15084420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-2,3-dimethyloct-3-ene | C<sub>10</sub>H<sub>20</sub> | CID 101340688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and IUPAC name for 2,3-Dimethyl-3-octene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13438869#cas-number-and-iupac-name-for-2-3-dimethyl-3-octene]

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